

An In-depth Technical Guide to the Photophysical Properties of Disperse Red 50

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse red 50

Cat. No.: B1585171

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Abstract

Disperse Red 50 (C.I. 11226) is a monoazo disperse dye characterized by its vibrant red hue and application in the textile industry for dyeing synthetic fibers. While its tinctorial properties are well-established, a comprehensive public repository of its core photophysical parameters is notably scarce. This technical guide consolidates the available physicochemical data for **Disperse Red 50**, provides a representative understanding of its likely photophysical characteristics based on analogous azo dyes, and presents detailed, generalized experimental protocols for their determination. This document aims to serve as a foundational resource for researchers and scientists interested in the spectroscopic properties and potential applications of **Disperse Red 50** and similar azo dyes beyond traditional textile dyeing.

Introduction

Disperse Red 50, with the chemical name 3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)(ethyl)amino)propanenitrile, is a synthetic organic colorant belonging to the azo dye class. Its molecular structure, characterized by a conjugated system of aromatic rings linked by an azo group (-N=N-), is the primary determinant of its color and photophysical behavior. Azo dyes are known for their strong absorption in the visible region of the electromagnetic spectrum. While many azo dyes are not significantly fluorescent, undergoing rapid non-radiative decay processes, some exhibit measurable emission. Understanding the photophysical properties of **Disperse Red 50**, such as its absorption and emission characteristics, fluorescence quantum

yield, and lifetime, is crucial for exploring its potential in applications like molecular probes, sensors, or in photodynamic therapy, should it possess suitable photosensitizing properties.

This guide addresses the current gap in publicly available data by providing a structured overview of the known properties of **Disperse Red 50** and outlining the experimental methodologies required for a thorough photophysical characterization.

Physicochemical Properties

A summary of the fundamental physicochemical properties of **Disperse Red 50** is presented in Table 1. This information has been compiled from various chemical databases and supplier specifications.

Table 1: Physicochemical Properties of **Disperse Red 50**

Property	Value
IUPAC Name	3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)(ethyl)amino)propanenitrile
Synonyms	C.I. 11226, C.I. Disperse Red 50
CAS Number	12223-35-7
Molecular Formula	C ₁₇ H ₁₆ ClN ₅ O ₂
Molecular Weight	357.79 g/mol
Appearance	Reddish to purple powder
Solubility	Insoluble in water; soluble in acetone and ethanol.

Photophysical Properties (Representative Data)

Direct and verified experimental data for the core photophysical properties of **Disperse Red 50** are not readily available in the peer-reviewed literature. However, based on the spectroscopic data of structurally similar azo dyes, such as Disperse Red 19, a set of expected or representative values can be inferred. It is critical to note that these values are estimations and require experimental verification.

Table 2: Representative Photophysical Properties of **Disperse Red 50**

Parameter	Estimated Value/Range	Notes
Absorption Maximum (λ_{max})	~490 - 520 nm	Expected in the blue-green region of the visible spectrum, typical for red azo dyes.
Molar Extinction Coefficient (ϵ)	> 20,000 M ⁻¹ cm ⁻¹	Azo dyes generally exhibit high molar absorptivity.
Emission Maximum (λ_{em})	~600 - 650 nm	A significant Stokes shift is anticipated. The fluorescence is expected to be weak.
Fluorescence Quantum Yield (Φ_f)	< 0.1	Most azo dyes are weakly fluorescent due to efficient non-radiative decay pathways.
Fluorescence Lifetime (τ)	1 - 5 ns	Typical range for small organic fluorophores.

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of the key photophysical properties of a disperse dye like **Disperse Red 50**.

Sample Preparation

- **Stock Solution:** Prepare a stock solution of **Disperse Red 50** in a spectroscopic grade solvent in which it is readily soluble (e.g., acetone, ethanol, or dimethyl sulfoxide) at a concentration of approximately 1 mM.
- **Working Solutions:** Prepare a series of dilutions from the stock solution to be used for different measurements. For absorption spectroscopy, concentrations in the range of 1-50 μM are typically appropriate. For fluorescence measurements, more dilute solutions (e.g., 0.1-1 μM) are often used to avoid inner filter effects.

Absorption and Emission Spectroscopy

Objective: To determine the absorption (λ_{max}) and emission (λ_{em}) maxima and the molar extinction coefficient (ϵ).

Instrumentation:

- UV-Visible Spectrophotometer
- Fluorometer (Spectrofluorometer)
- Quartz cuvettes (1 cm path length)

Procedure:

- Absorption Spectrum:
 - Record the absorption spectrum of the sample solution over a wavelength range of at least 300-700 nm using the solvent as a blank.
 - Identify the wavelength of maximum absorbance (λ_{max}).
 - Prepare a series of dilutions of known concentrations and measure their absorbance at λ_{max} .
 - Plot absorbance versus concentration. According to the Beer-Lambert law ($A = \epsilon cl$), the slope of the linear fit will be the molar extinction coefficient (ϵ).
- Emission Spectrum:
 - Set the excitation wavelength of the fluorometer to the determined λ_{max} .
 - Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region (e.g., 500-800 nm).
 - The wavelength at which the emission intensity is highest is the emission maximum (λ_{em}).

Fluorescence Quantum Yield (Φ_f) Determination

Objective: To determine the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Instrumentation:

- Fluorometer
- UV-Visible Spectrophotometer

Standard: A fluorescent dye with a known quantum yield and with absorption and emission spectra that overlap with the sample (e.g., Rhodamine 6G in ethanol, $\Phi_f = 0.95$).

Procedure:

- Prepare solutions of both the sample (**Disperse Red 50**) and the standard with low absorbance (< 0.1) at the excitation wavelength to minimize inner filter effects.
- Measure the absorption spectra and record the absorbance at the excitation wavelength for both the sample and the standard.
- Measure the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrumental settings.
- Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
- The quantum yield of the sample (Φ_s) is calculated using the following equation: $\Phi_s = \Phi_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)$ Where:
 - Φ is the quantum yield
 - I is the integrated fluorescence intensity
 - A is the absorbance at the excitation wavelength
 - n is the refractive index of the solvent
 - Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate technique.

Instrumentation:

- TCSPC system, including a pulsed light source (e.g., picosecond laser or LED), a fast photodetector (e.g., single-photon avalanche diode - SPAD), and timing electronics.

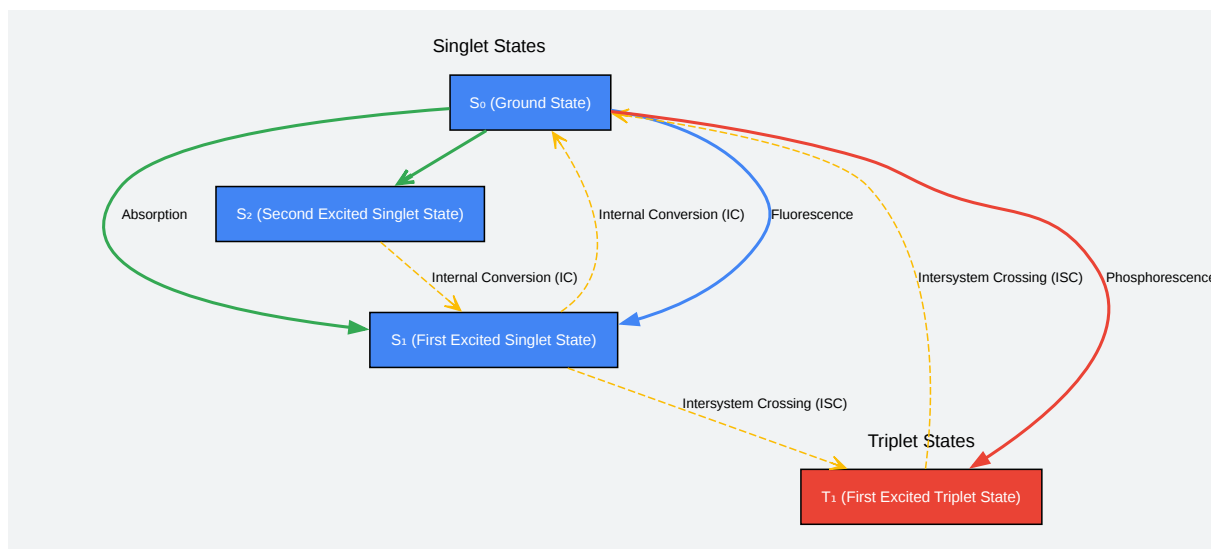
Procedure:

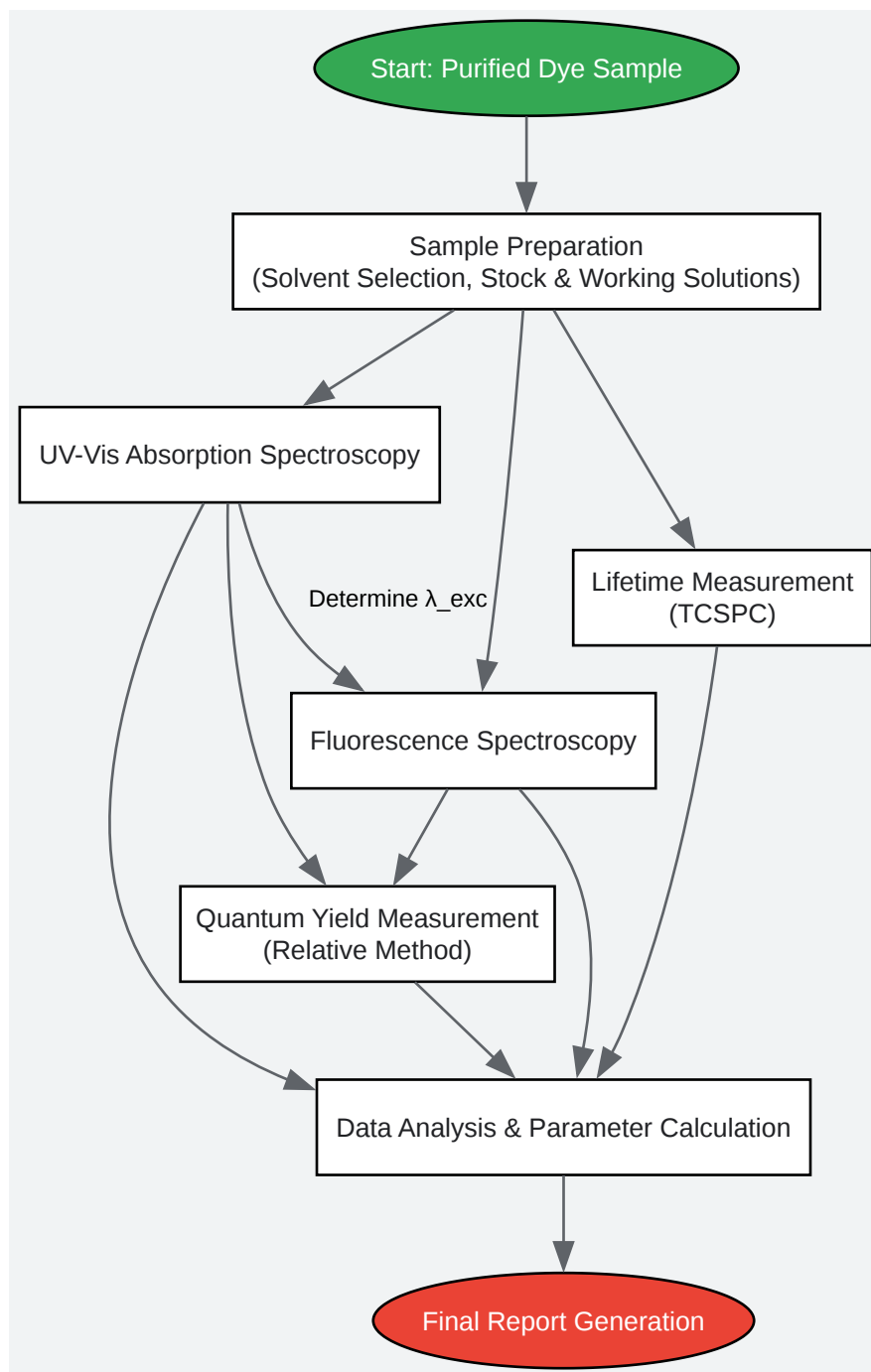
- The sample is excited with a high-repetition-rate pulsed light source.
- The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of events.
- A histogram of these time differences is constructed, which represents the fluorescence decay profile.
- The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function (or a sum of exponentials if the decay is complex).

Mandatory Visualizations

Jablonski Diagram

The Jablonski diagram is a fundamental tool for illustrating the photophysical processes that a molecule can undergo upon absorption of light.





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Photophysical Properties of Disperse Red 50]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1585171#photophysical-properties-of-disperse-red-50\]](https://www.benchchem.com/product/b1585171#photophysical-properties-of-disperse-red-50)

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